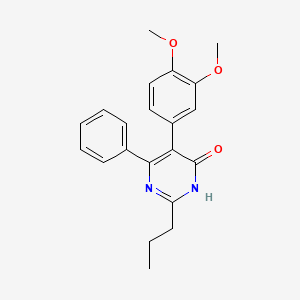![molecular formula C22H31N7O B5984622 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B5984622.png)
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a carboxamide group
Méthodes De Préparation
The synthesis of 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazinamide derivatives: These compounds are used in the treatment of tuberculosis and share some structural features with the compound .
Propriétés
IUPAC Name |
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c1-17-4-6-19(7-5-17)25-22(30)29-14-12-28(13-15-29)21-16-20(23-18(2)24-21)27-10-8-26(3)9-11-27/h4-7,16H,8-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWLTVQVHIKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-[(4-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5984557.png)

![5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B5984566.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5984573.png)
![1-[2-(1-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5984576.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5984585.png)

![1-(diethylamino)-3-(5-{[(2,6-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5984590.png)
![2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5984603.png)
![N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5984604.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5984611.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5984613.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide](/img/structure/B5984628.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5984629.png)
